Pencycuron
Overview
Description
Pencycuron is a phenylurea fungicide developed by Bayer Crop Science and marketed under the brand name Monceren . It has specific activity against the plant pathogen Rhizoctonia solani for which it was developed .
Synthesis Analysis
A square wave voltammetric method has been applied for the determination of pencycuron fungicide . This method exhibited a well-defined anodic peak at + 1140 mV (vs Ag/AgCl) and has been used for the first time for the determination of pencycuron .
Molecular Structure Analysis
The molecular formula of Pencycuron is C19H21ClN2O . Its molecular weight is 328.836 . The IUPAC Standard InChI is InChI=1S/C19H21ClN2O/c20-16-12-10-15 (11-13-16)14-22 (18-8-4-5-9-18)19 (23)21-17-6-2-1-3-7-17/h1-3,6-7,10-13,18H,4-5,8-9,14H2, (H,21,23) .
Chemical Reactions Analysis
A square wave stripping and cyclic voltammetric method has been applied for the determination of pencycuron fungicide . This method has exhibited a well-defined anodic peak at + 1140 mV (vs Ag/AgCl) .
Physical And Chemical Properties Analysis
Pencycuron is virtually insoluble in water but will dissolve in most common organic solvents . It is volatile and not expected to leach to groundwater . It is moderately persistent in soils and slightly more so in water systems .
Scientific Research Applications
Genotoxic Properties
Pencycuron, a phenylurea-type antifungal agent used in agriculture, has been evaluated for its genotoxic properties. A study found that pencycuron may have DNA-damaging potential, highlighted by a dose-dependent DNA damage in human hepatocytes and mononuclear white blood cells. This calls for further investigation into the genotoxicity of this fungicide (Nagy et al., 2019).
Dissipation in Rice Plants
Pencycuron is used as a non-systemic protective fungicide for controlling sheath blight of rice. A study focusing on its fate in rice plants found that pencycuron rapidly degrades, with half-lives ranging from 1.57 to 2.77 days. This indicates its safety from the standpoint of human and environmental contamination (Pal et al., 2008).
Soil Degradation and Microbial Impact
Research on the effect of pencycuron application on soil microbial variables showed that it degraded faster in certain soil types and in soil amended with decomposed cow manure. While pencycuron spiking resulted in a temporary toxic effect on soil microbial biomass, the impact was short-lived and likely of minor ecological significance (Pal et al., 2005).
Integrated Disease Control in Wheat
Pencycuron, combined with Pseudomonas fluorescens, was evaluated for controlling wheat root diseases like Rhizoctonia root rot and take-all. This combination was found to be more effective than either treatment alone, without adversely affecting seedling emergence or rhizosphere colonization (Duffy, 2000).
Analytical Determination in Crops
A study developed a voltammetric method for determining pencycuron residues in crops. This method offers a rapid, sensitive, and reproducible way to measure pencycuron, crucial for ensuring food safety and regulatory compliance (Acer et al., 2020).
Aflatoxin Production and Seed Protection
Pencycuron's effect on cotton seed mycoflora and aflatoxin production has been studied. It was found to inhibit aflatoxin B1 and B2 production in seeds at certain moisture contents, suggesting a role in managing mycotoxin risks in agriculture (Hasan, 2001).
Impact on Cyanobacteria
Research on the effect of pencycuron on cyanobacteria in rice fields found that it adversely affects cyanobacteria like Westielliopsis prolifica. The study highlights the potential environmental impact of pencycuron, particularly on non-target microorganisms in agricultural settings (Kumar et al., 2010).
Management of Black Scurf of Potato
Pencycurcuron has shown promise in managing black scurf of potato, a disease caused by Rhizoctonia solani. The fungicide was highly effective in inhibiting mycelial growth of the pathogen and provided near-complete control of the disease in both pot house and field conditions. This indicates its potential as a safer alternative to more hazardous fungicides (Thind et al., 2012).
Effects on Soil Bacterial Community
A study investigated the impact of pencycuron on soil bacterial composition, an important indicator of the ecological effects of pesticides. It was found that the degradation rate of pencycuron and its effects on the bacterial community varied with soil type and conditions, suggesting a complex interaction between the fungicide and soil microbiota (Wang et al., 2009).
Dissipation in Different Soil Conditions
The dissipation of pencycuron in soil was analyzed under various conditions. It was observed that the half-life of pencycuron depended on the initial concentrations and soil types, with faster degradation in certain soils and with the addition of decomposed cow manure. This provides insight into how environmental factors influence the persistence of pencycuron in agricultural settings (Pal et al., 2005).
Metabolism in Rice Plants
The metabolic fate of pencycuron in rice plants was studied, revealing that while most of the pencycuron remained unchanged, some metabolites were identified. The study provides valuable data on how pencycuron is processed within the rice plant, which is crucial for understanding its environmental impact and safety (Shin et al., 2010).
Nontarget Soil Microorganisms
A field experiment assessed the side effects of pencycuron on nontarget soil microorganisms. It was observed that the fungicide's toxic effects were temporary, with soil microbial parameters improving significantly after the withdrawal of submergence at crop harvest. This suggests that pencycuron's impact on soil microbiota is transient and does not cause long-term harm (Pal et al., 2008).
Development and Specific Activity
The development of pencycuron as a new fungicide was driven by its specific activity against Rhizoctonia solani.
Its development highlighted the structural-activity relationships, revealing the importance of specific moieties for its fungicidal activity. Pencycuron's selectivity and non-systemic nature offer advantages in terms of safety and compatibility with various crops (Yamada et al., 1988).
Impact on Microbial Activities in Soil
The effects of pencycuron, used for seed treatment in potatoes, on microbial activities in soil were examined. The study found minimal effects on nitrification and microbial biomass-related activities, with some variations in carbon and nitrogen mineralization. This underscores the need to consider the broader ecological implications of fungicide use in agriculture (Malkomes, 1993).
Interaction with Mycoherbicides in Rice
Pencycuron's compatibility with mycoherbicides was evaluated in rice cultivation. The study found that certain fungicides did not reduce the infectivity of the mycoherbicide Colletotrichum gloeosporioides, indicating the potential for integrated pest management approaches in rice cultivation (Khodayari & Smith, 1988).
Safety And Hazards
Pencycuron is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is advised to avoid release to the environment and avoid breathing mist, gas or vapours . Contact with skin and eye should be avoided and personal protective equipment should be used .
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-16-12-10-15(11-13-16)14-22(18-8-4-5-9-18)19(23)21-17-6-2-1-3-7-17/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYFATSSENRIKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042261 | |
Record name | Pencycuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pencycuron | |
CAS RN |
66063-05-6 | |
Record name | Pencycuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66063-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pencycuron [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066063056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pencycuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENCYCURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCH2G449HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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